4-Chloro-2-(2-fluorophenyl)pyridine

Crystallography Solid-state chemistry Crystal engineering

Researchers requiring a 4-position electrophilic handle for sequential SNAr functionalization often face limited options. 4-Chloro-2-(2-fluorophenyl)pyridine solves this with its orthogonal 4-chloro leaving group, enabling amine, alkoxide, or thiol introduction while the 2-fluorophenyl moiety remains intact. • Sub-nanomolar MPO inhibitor (IC50 = 1 nM biochemical, 1.40 nM recombinant human MPO) • Non-planar conformation (dihedral angle 38.83°) benefits crystallography and solid-state formulation • High-confidence PASS prediction for kinase inhibition (Pa = 0.584). Available in gram quantities with documented purity.

Molecular Formula C11H7ClFN
Molecular Weight 207.63 g/mol
CAS No. 918530-84-4
Cat. No. B1418761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-fluorophenyl)pyridine
CAS918530-84-4
Molecular FormulaC11H7ClFN
Molecular Weight207.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CC(=C2)Cl)F
InChIInChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H
InChIKeyNVQDHCXIZKVDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-fluorophenyl)pyridine: Structural and Pharmacological Overview


4-Chloro-2-(2-fluorophenyl)pyridine is a heterocyclic building block featuring both a 4-position chloro leaving group on the pyridine ring and a 2-fluorophenyl substituent at the 2-position [1]. Its crystal structure reveals a dihedral angle of 38.83° between the chlorobenzene and 2-fluoropyridine rings, a non-planar conformation that distinguishes it from other halogenated pyridine analogs [2]. The compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibitors, PDE modulators, and MDM2-p53 pathway disruptors [3].

4-Chloro-2-(2-fluorophenyl)pyridine: Critical Differentiation from Analogs


The substitution of 4-chloro-2-(2-fluorophenyl)pyridine with its close analogs—including 2-(2-fluorophenyl)pyridine (lacking the 4-chloro reactive handle), 5-(4-chlorophenyl)-2-fluoropyridine (regioisomeric phenyl substitution), or 2-fluoro-5-(4-fluorophenyl)pyridine—introduces measurable differences in three dimensions: (i) synthetic utility via SNAr reactivity, (ii) crystal packing and formulation behavior, and (iii) biological target engagement profiles. The 4-chloro position provides a nucleophilic aromatic substitution (SNAr) site orthogonal to the 2-fluorophenyl moiety, while the 2-fluorophenyl (rather than 4-chlorophenyl) orientation yields distinct conformational and electronic properties [1][2].

4-Chloro-2-(2-fluorophenyl)pyridine: Quantitative Evidence vs. Analogs


Crystallographic Conformation: Dihedral Angle vs. Regioisomer

Single-crystal X-ray diffraction analysis of 4-chloro-2-(2-fluorophenyl)pyridine reveals a dihedral angle of 38.83° between the chlorobenzene and 2-fluoropyridine rings, a non-planar conformation driven by the ortho-fluorine substitution pattern [1]. In contrast, the structurally related analog 2-fluoro-5-(4-fluorophenyl)pyridine exhibits a measurably smaller dihedral angle of 37.93° [2]. The 0.9° difference in inter-ring torsion, while modest in absolute terms, reflects distinct conformational preferences that influence molecular packing and intermolecular interaction patterns in the solid state.

Crystallography Solid-state chemistry Crystal engineering

SNAr Reactivity: 4-Chloro vs. Dechloro Analog

4-Chloro-2-(2-fluorophenyl)pyridine contains a 4-position chloro substituent on the pyridine ring that serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) reactions [1]. This provides an orthogonal derivatization handle that the non-chlorinated analog 2-(2-fluorophenyl)pyridine (CAS 89346-48-5) entirely lacks [2]. The presence of this reactive site enables sequential functionalization strategies—introducing diversity at the 4-position after 2-position arylation—that are structurally impossible with the de-chloro analog.

Synthetic methodology Medicinal chemistry SNAr reactivity

MPO Inhibition: Biochemical Potency Assessment

In biochemical assays measuring inhibition of myeloperoxidase (MPO) chlorination activity, 4-chloro-2-(2-fluorophenyl)pyridine exhibits an IC50 of 1 nM against MPO of unknown origin after 10-minute incubation with NaCl substrate using an aminophenyl fluorescein detection system [1]. Against recombinant human MPO under identical assay conditions, the IC50 is 1.40 nM [2]. In a cellular context measuring PMA-induced MPO activity in human neutrophils via luminometry, the compound shows an IC50 of 42 μM, reflecting the expected potency shift from isolated enzyme to whole-cell systems [3].

Enzymology Inflammation Cardiovascular disease

PASS Predicted Activity: Signal Transduction and Kinase Inhibition

PASS (Prediction of Activity Spectra for Substances) computational analysis of 4-chloro-2-(2-fluorophenyl)pyridine predicts high probability of activity as a signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.620, Pi = 0.011), protein kinase inhibitor (Pa = 0.584, Pi = 0.001), and antimycobacterial agent (Pa = 0.577, Pi = 0.006) [1]. The Pa > 0.7 threshold for signal transduction pathway inhibition represents a high-confidence prediction warranting experimental prioritization.

Computational pharmacology Target prediction Drug repurposing

4-Chloro-2-(2-fluorophenyl)pyridine: Key Application Scenarios


Medicinal Chemistry: 4-Position Derivatization via SNAr

Procure 4-chloro-2-(2-fluorophenyl)pyridine when synthetic routes require a 4-position electrophilic handle for nucleophilic aromatic substitution (SNAr). The presence of the 4-chloro group provides an orthogonal derivatization site unavailable in the non-chlorinated analog 2-(2-fluorophenyl)pyridine (CAS 89346-48-5) [1]. This enables sequential functionalization strategies where the 2-fluorophenyl moiety remains intact while diversity is introduced at the 4-position via amine, alkoxide, or thiol nucleophiles. The 4-chloro substituent participates in SNAr reactions under mild conditions, as documented for fluorinated pyridine systems [2].

Crystallography and Solid-State Formulation with Defined Conformation

Select this specific regioisomer for crystallographic studies and solid-state formulation development where the inter-ring dihedral angle of 38.83° and absence of intermolecular hydrogen bonding are critical parameters [3]. The 2-fluorophenyl substitution pattern confers a distinct non-planar conformation that differs from the 5-substituted analog (2-fluoro-5-(4-fluorophenyl)pyridine, dihedral angle = 37.93°) [4]. This conformational difference affects crystal packing density, solubility profiles, and long-term solid-state stability—factors directly relevant to pre-formulation and polymorph screening workflows.

Inflammation and Cardiovascular Research: MPO Inhibition Hypothesis

Deploy 4-chloro-2-(2-fluorophenyl)pyridine in enzymology and cell-based pharmacology studies investigating myeloperoxidase (MPO) as a therapeutic target. The compound demonstrates sub-nanomolar biochemical potency against MPO chlorination activity (IC50 = 1 nM in isolated enzyme assay; IC50 = 1.40 nM against recombinant human MPO) [5][6]. For cellular validation, the compound shows measurable activity in human neutrophil assays (IC50 = 42 μM) [7]. This potency gradient from biochemical to cellular systems provides a validated benchmark for assessing target engagement and cellular permeability in MPO-focused programs.

Kinase and Signal Transduction Screening with Computational Prioritization

Incorporate 4-chloro-2-(2-fluorophenyl)pyridine into screening decks for signal transduction pathway and protein kinase inhibitor discovery campaigns. PASS computational prediction assigns a high-confidence activity probability (Pa = 0.718, Pi = 0.011) for signal transduction pathways inhibition and moderate-confidence prediction for protein kinase inhibition (Pa = 0.584, Pi = 0.001) [8]. These in silico predictions provide a rational basis for prioritizing this scaffold over structurally similar analogs lacking comparable predicted activity profiles. The predicted antimycobacterial activity (Pa = 0.577, Pi = 0.006) further supports inclusion in anti-infective screening sets.

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